RS 67506 hydrochloride

Description

Properties

IUPAC Name |

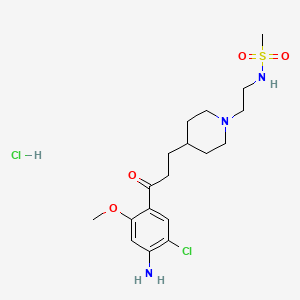

N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28ClN3O4S.ClH/c1-26-18-12-16(20)15(19)11-14(18)17(23)4-3-13-5-8-22(9-6-13)10-7-21-27(2,24)25;/h11-13,21H,3-10,20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWKWEHKHLTRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29Cl2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168631 | |

| Record name | RS 67506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168986-61-6 | |

| Record name | RS 67506 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168986-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RS 67506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168986616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RS 67506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RS 67506 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 67506 hydrochloride is a potent and selective partial agonist for the 5-hydroxytryptamine receptor 4 (5-HT4). Its mechanism of action is centered on the activation of this G-protein coupled receptor, leading to a cascade of intracellular events that mediate its various physiological effects. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling pathways, and functional consequences of this compound's activity. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate further research and development.

Core Mechanism of Action: Selective 5-HT4 Receptor Agonism

This compound exerts its effects by binding to and activating the 5-HT4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. It is characterized as a partial agonist, meaning it elicits a submaximal response compared to the endogenous full agonist, serotonin (5-HT).[1]

Binding Affinity and Potency

RS 67506 demonstrates high affinity for the 5-HT4 receptor. Radioligand binding studies in guinea pig striatum have determined a pKi value of 8.8.[2] In functional assays, such as the carbachol-precontracted rat esophagus preparation, RS 67506 acts as a potent partial agonist with a pEC50 of 8.6.[3] Its intrinsic activity, a measure of efficacy relative to the full agonist 5-HT, is 0.6.[3]

Receptor Selectivity

A key feature of RS 67506 is its high selectivity for the 5-HT4 receptor. It exhibits significantly lower affinity (pKi < 6.0) for a range of other receptors, including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, dopamine D1 and D2, and muscarinic M1-M3 receptors.[3] However, it is noteworthy that RS 67506 does show some affinity for sigma 1 (pKi = 7.9) and sigma 2 (pKi = 7.3) binding sites.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinities of RS 67506

| Receptor/Binding Site | Preparation | Radioligand | pKi | Reference |

| 5-HT4 | Guinea Pig Striatum | [3H]-GR 113808 | 8.8 | [3] |

| 5-HT1A | - | - | < 6.0 | [3] |

| 5-HT1D | - | - | < 6.0 | [3] |

| 5-HT2A | - | - | < 6.0 | [3] |

| 5-HT2C | - | - | < 6.0 | [3] |

| Dopamine D1 | - | - | < 6.0 | [3] |

| Dopamine D2 | - | - | < 6.0 | [3] |

| Muscarinic M1-M3 | - | - | < 6.0 | [3] |

| Sigma 1 | - | - | 7.9 | [3] |

| Sigma 2 | - | - | 7.3 | [3] |

Table 2: Functional Potency and Efficacy of RS 67506

| Assay | Preparation | Measured Effect | pEC50 / ED50 | Intrinsic Activity (vs. 5-HT) | Reference |

| In Vitro Functional Assay | Carbachol-precontracted rat esophagus | Relaxation | 8.6 | 0.6 | [3] |

| In Vivo Functional Assay | Anesthetized micropig | Heart Rate Increase | 5.4 µg/kg, i.v. | - | [1][3] |

Downstream Signaling Pathways

Activation of the 5-HT4 receptor by this compound initiates a well-defined intracellular signaling cascade. The 5-HT4 receptor is canonically coupled to the stimulatory G-protein, Gs.

-

Receptor Activation: RS 67506 binds to the 5-HT4 receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.

-

Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][5]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, leading to the release and activation of its catalytic subunits.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates various intracellular proteins, leading to the ultimate physiological response.

Physiological and Pharmacological Effects

The activation of 5-HT4 receptors by this compound leads to a variety of physiological effects, primarily related to the gastrointestinal (GI) tract and the cardiovascular system.

-

Gastrointestinal Motility: RS 67506 enhances lower intestinal propulsion and shortens the whole gut transit time in mice.[6] This prokinetic effect is mediated by 5-HT4 receptors on enteric neurons, which leads to increased acetylcholine release and subsequent smooth muscle contraction.

-

Cardiovascular Effects: In anesthetized micropigs, RS 67506 induces a dose-dependent increase in heart rate.[1][3] This is consistent with the known presence of 5-HT4 receptors in the atria, where their stimulation can modulate cardiac function.[7]

-

Cognitive Function: While some selective 5-HT4 receptor agonists have shown potential to enhance cognitive performance, studies with RS 67506 in a rat model of spatial learning and memory did not show a significant effect, possibly due to limited central nervous system penetration.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for 5-HT4 Receptors

This protocol is designed to determine the binding affinity (Ki) of RS 67506 for the 5-HT4 receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize guinea pig striatum in ice-cold 50 mM HEPES buffer (pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford method).[8]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (approximately 50 µg of protein), a fixed concentration of the radioligand [3H]-GR113808 (e.g., at its Kd value), and varying concentrations of unlabeled RS 67506 (e.g., 10^-12 to 10^-4 M).[8]

-

Define non-specific binding in the presence of a high concentration of an unlabeled 5-HT4 antagonist (e.g., 20 µM GR113808).[8]

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.[9]

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of RS 67506 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of RS 67506 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of RS 67506 to stimulate the production of cAMP, the secondary messenger for the 5-HT4 receptor.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line expressing the 5-HT4 receptor (e.g., CHO-K1 cells stably transfected with the human 5-HT4 receptor).

-

Plate the cells in a multi-well plate and grow to an appropriate confluency.

-

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.[4]

-

Add varying concentrations of RS 67506 to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Quantification:

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Interpolate the cAMP concentrations in the experimental samples from the standard curve.

-

Plot the cAMP concentration against the logarithm of the RS 67506 concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of RS 67506 that produces 50% of the maximal response).

-

Electrophysiological Recording

This protocol can be used to investigate the effects of RS 67506 on the electrical properties of cells, such as atrial myocytes, which express 5-HT4 receptors.

Methodology:

-

Cell Isolation:

-

Isolate single atrial myocytes from heart tissue (e.g., human atrial appendages) by enzymatic digestion.[7]

-

-

Patch-Clamp Recording:

-

Use the whole-cell patch-clamp technique to record ionic currents from the isolated myocytes.

-

Superfuse the cells with a modified Tyrode's solution designed to isolate the current of interest (e.g., the pacemaker current, If).[7]

-

Apply voltage-clamp protocols to elicit the current.

-

-

Drug Application:

-

Establish a stable baseline recording of the current.

-

Apply RS 67506 to the bath solution at a known concentration.

-

Record the changes in the current's properties (e.g., amplitude, activation kinetics) in the presence of the drug.

-

-

Data Analysis:

-

Measure the parameters of the ionic current before and after drug application.

-

For currents like If, analyze the voltage-dependence of activation by fitting the data to a Boltzmann function to determine the half-maximal activation voltage (V1/2).[7]

-

Statistically compare the current parameters in the control and drug-treated conditions to determine the significance of the effect.

-

Conclusion

This compound is a well-characterized, potent, and selective partial agonist of the 5-HT4 receptor. Its mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP signaling pathway, leading to distinct physiological effects, most notably on gastrointestinal motility and cardiac function. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development who are investigating the 5-HT4 receptor and its ligands.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selective 5-hydroxytryptamine (5-HT)4-receptor agonist RS67506 enhances lower intestinal propulsion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 5-HT4 receptor stimulation on the pacemaker current I(f) in human isolated atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 10. resources.revvity.com [resources.revvity.com]

RS 67506 hydrochloride as a selective 5-HT4 partial agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RS 67506 hydrochloride is a potent and selective partial agonist for the serotonin 5-HT4 receptor. This document provides a comprehensive technical overview of its pharmacological properties, including its binding affinity, functional potency, and selectivity profile. Detailed experimental protocols for key in vitro assays are provided, along with a summary of its in vivo effects. Furthermore, this guide visualizes the canonical and non-canonical signaling pathways of the 5-HT4 receptor and outlines typical experimental workflows. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting the 5-HT4 receptor.

Introduction

The serotonin 4 (5-HT4) receptor, a Gs-protein-coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract, urinary bladder, heart, and central nervous system. Its activation has been implicated in a variety of physiological processes, including gastrointestinal motility, learning, and memory. Consequently, the 5-HT4 receptor has emerged as a promising therapeutic target for conditions such as irritable bowel syndrome with constipation (IBS-C), gastroparesis, and cognitive disorders like Alzheimer's disease.

This compound has been instrumental as a research tool to elucidate the physiological roles of the 5-HT4 receptor. As a partial agonist, it exhibits a lower intrinsic activity compared to the endogenous ligand serotonin, which can be advantageous in therapeutic applications by providing a more modulated response and potentially a better safety profile.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding and functional properties.

Table 1: Binding Affinity of this compound for the 5-HT4 Receptor

| Radioligand | Tissue/Cell Line | Species | pKi | Reference |

| [3H]-GR 113808 | Striatum | Guinea Pig | 8.8 | [1] |

Table 2: Functional Potency and Efficacy of this compound

| Assay | Tissue/Cell Line | Species | pEC50 | Intrinsic Activity (vs. 5-HT) | Reference |

| Carbachol-precontracted esophagus relaxation | Esophagus | Rat | 8.6 | 0.6 | [1] |

Table 3: Selectivity Profile of this compound

| Receptor | Binding Affinity (pKi) | Reference |

| 5-HT1A | < 6.0 | [1] |

| 5-HT1D | < 6.0 | [1] |

| 5-HT2A | < 6.0 | [1] |

| 5-HT2C | < 6.0 | [1] |

| Dopamine D1 | < 6.0 | [1] |

| Dopamine D2 | < 6.0 | [1] |

| Muscarinic M1-M3 | < 6.0 | [1] |

Signaling Pathways

Activation of the 5-HT4 receptor by an agonist such as RS 67506 initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). However, evidence also suggests the existence of non-canonical, G-protein-independent signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of RS 67506 for the 5-HT4 receptor using the radiolabeled antagonist [3H]-GR 113808.

Materials:

-

Tissue: Guinea pig striatum, homogenized.

-

Radioligand: [3H]-GR 113808 (specific activity ~80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM unlabeled GR 113808.

-

Test Compound: this compound, serially diluted.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize guinea pig striatum in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of radioligand ([3H]-GR 113808) at a final concentration of ~0.2 nM.

-

50 µL of assay buffer (for total binding), non-specific binding control, or test compound at various concentrations.

-

100 µL of membrane homogenate (containing 50-100 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of RS 67506 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol measures the ability of RS 67506 to stimulate the production of cyclic AMP (cAMP) in cells expressing the 5-HT4 receptor, thereby determining its functional potency (EC50) and efficacy.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT4 receptor.

-

Cell Culture Medium: DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Stimulation Buffer: HBSS or serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

-

Test Compound: this compound, serially diluted.

-

Reference Agonist: Serotonin (5-HT).

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Instrumentation: Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Culture the HEK293-5-HT4 cells to ~80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well plate at a density of approximately 20,000 cells per well and incubate overnight.

-

Assay:

-

Aspirate the culture medium and wash the cells once with stimulation buffer.

-

Add 50 µL of stimulation buffer containing various concentrations of the test compound (RS 67506) or the reference agonist (5-HT). Include a vehicle control.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Generate dose-response curves and calculate the EC50 values for RS 67506 and 5-HT. Determine the intrinsic activity of RS 67506 relative to the maximal response produced by 5-HT.

In Vivo Pharmacology

In vivo studies have demonstrated the physiological effects of this compound. In anesthetized micropigs, intravenous administration of RS 67506 induced a dose-dependent increase in heart rate, with an ED50 of 5.4 µg/kg.[1] Additionally, studies in mice have shown that RS 67506 enhances lower intestinal propulsion, highlighting its prokinetic effects in the gastrointestinal tract.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT4 partial agonist. Its pharmacological profile makes it an invaluable tool for investigating the physiological and pathophysiological roles of the 5-HT4 receptor. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound and related 5-HT4 receptor modulators. The distinct signaling pathways activated by the 5-HT4 receptor offer multiple avenues for therapeutic intervention, and selective partial agonists like RS 67506 represent a promising strategy for achieving targeted therapeutic effects with an improved safety margin.

References

Pharmacological Profile of RS 67506 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 67506 hydrochloride is a potent and selective partial agonist for the serotonin 5-HT4 receptor. This document provides a comprehensive overview of its pharmacological properties, including its binding affinity, functional activity, and receptor selectivity. Detailed experimental protocols for key assays are provided, along with a visualization of its primary signaling pathway. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a research chemical that has been instrumental in characterizing the physiological and pathological roles of the 5-HT4 receptor. Its high affinity and selectivity for this receptor subtype have made it a valuable tool for in vitro and in vivo studies. This guide summarizes the key pharmacological data for this compound and provides detailed methodologies for its characterization.

Quantitative Pharmacological Data

The pharmacological characteristics of this compound have been determined through a series of radioligand binding and functional assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound

| Receptor/Binding Site | Preparation | Radioligand | pKi | Ki (nM) |

| 5-HT4 | Guinea Pig Striatum | [3H]-GR113808 | 8.8 | 0.16 |

| 5-HT1A | - | - | < 6.0 | > 1000 |

| 5-HT1D | - | - | < 6.0 | > 1000 |

| 5-HT2A | - | - | < 6.0 | > 1000 |

| 5-HT2C | - | - | < 6.0 | > 1000 |

| Dopamine D1 | - | - | < 6.0 | > 1000 |

| Dopamine D2 | - | - | < 6.0 | > 1000 |

| Muscarinic M1-M3 | - | - | < 6.0 | > 1000 |

| Sigma1 | - | - | 7.9 | 12.6 |

| Sigma2 | - | - | 7.3 | 50.1 |

Data compiled from Eglen et al., 1995, British Journal of Pharmacology.[1]

Table 2: Functional Activity of this compound at the 5-HT4 Receptor

| Assay | Tissue Preparation | Parameter | Value |

| Functional Agonism | Carbachol-precontracted guinea pig esophagus | pEC50 | 8.6 |

| Intrinsic Activity (vs. 5-HT) | 0.6 |

Data compiled from Eglen et al., 1995, British Journal of Pharmacology.[1]

Mechanism of Action and Signaling Pathway

This compound acts as a partial agonist at the 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[2][3][4] Upon agonist binding, the Gs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.[2][3]

Additionally, there is evidence for a G-protein-independent signaling pathway for the 5-HT4 receptor, which involves the activation of the tyrosine kinase Src.[5]

Below is a diagram illustrating the primary signaling pathway of the 5-HT4 receptor activated by an agonist like RS 67506.

Caption: 5-HT4 receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol describes a method to determine the binding affinity of this compound for the 5-HT4 receptor in guinea pig striatum.

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT4 receptor.

Materials:

-

Tissue: Male Dunkin-Hartley guinea pig striatum.

-

Radioligand: [3H]-GR113808 (a selective 5-HT4 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound.

-

Non-specific binding control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Homogenizer.

-

Centrifuge.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Dissect guinea pig striata on ice and homogenize in 20 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

100 µL of membrane suspension.

-

50 µL of [3H]-GR113808 (at a final concentration close to its Kd, e.g., 0.2 nM).

-

50 µL of various concentrations of this compound (e.g., 10-11 to 10-5 M).

-

For total binding, add 50 µL of assay buffer.

-

For non-specific binding, add 50 µL of 10 µM 5-HT.

-

-

Incubate the tubes at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters pre-soaked in assay buffer using a filtration manifold.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of RS 67506 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Below is a workflow diagram for the radioligand binding assay.

Caption: Radioligand binding assay workflow.

Functional Assay for 5-HT4 Receptor Agonism

This protocol describes a method to determine the functional potency (EC50) and intrinsic activity of this compound in the carbachol-precontracted guinea pig esophagus.

Objective: To characterize the agonist activity of this compound at the 5-HT4 receptor.

Materials:

-

Tissue: Male Dunkin-Hartley guinea pig esophagus.

-

Organ Bath.

-

Isotonic Transducer.

-

Data Acquisition System.

-

Krebs-Henseleit Solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Carbachol.

-

This compound.

-

5-HT (Serotonin) for determining maximal response.

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig and dissect the esophagus.

-

Prepare longitudinal muscle strips of the esophagus.

-

Mount the tissue strips in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15 minutes.

-

-

Functional Assay:

-

Contract the esophageal strips with a submaximal concentration of carbachol (e.g., 3 µM).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is observed.

-

At the end of the experiment, add a high concentration of 5-HT to elicit a maximal relaxation for normalization.

-

-

Data Analysis:

-

Express the relaxation at each concentration of RS 67506 as a percentage of the maximal relaxation induced by 5-HT.

-

Plot the percentage of relaxation against the logarithm of the concentration of RS 67506.

-

Determine the pEC50 (-log EC50) from the resulting concentration-response curve using non-linear regression analysis.

-

Calculate the intrinsic activity by dividing the maximal response produced by RS 67506 by the maximal response produced by 5-HT.

-

Below is a workflow diagram for the functional agonism assay.

Caption: Functional agonism assay workflow.

Conclusion

This compound is a potent and selective 5-HT4 receptor partial agonist. Its well-defined pharmacological profile, characterized by high affinity for the 5-HT4 receptor and low affinity for a wide range of other neurotransmitter receptors, makes it an invaluable tool for investigating the physiological and therapeutic potential of targeting the 5-HT4 receptor. The experimental protocols detailed in this guide provide a foundation for the consistent and reliable pharmacological characterization of this and similar compounds.

References

RS 67506 Hydrochloride: A Comprehensive Technical Guide on Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of RS 67506 hydrochloride, a potent and selective 5-HT₄ receptor partial agonist. The information is compiled from publicly available pharmacological data to assist researchers and drug development professionals in their understanding and application of this compound.

Core Compound Profile

This compound is a well-characterized research chemical known for its high affinity for the serotonin 5-HT₄ receptor. Its selectivity has been profiled against a range of other neurotransmitter receptors, demonstrating a favorable profile for the targeted study of the 5-HT₄ receptor system.

Quantitative Binding Affinity and Selectivity Data

The following tables summarize the quantitative data on the binding affinity of this compound for the human 5-HT₄ receptor and its selectivity against other receptors.

Table 1: Binding Affinity for the 5-HT₄ Receptor

| Receptor | Radioligand | Tissue Source | pKi | Reference |

| 5-HT₄ | [³H]-GR113808 | Guinea Pig Striatum | 8.8 | [1] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | pKi | Reference |

| Serotonin Receptors | ||

| 5-HT₁ₐ | < 6.0 | [1] |

| 5-HT₁D | < 6.0 | [1] |

| 5-HT₂ₐ | < 6.0 | [1] |

| 5-HT₂C | < 6.0 | [1] |

| Dopamine Receptors | ||

| D₁ | < 6.0 | [1] |

| D₂ | < 6.0 | [1] |

| Muscarinic Receptors | ||

| M₁-M₃ | < 6.0 | [1] |

| Sigma Receptors | ||

| σ₁ | 7.9 | |

| σ₂ | 7.3 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays for Affinity and Selectivity Determination

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₄ receptor and its selectivity against other receptor types.

1. Membrane Preparation:

-

Tissues (e.g., guinea pig striatum) or cells expressing the receptor of interest are homogenized in a cold buffer solution.

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

2. Competitive Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]-GR113808 for the 5-HT₄ receptor) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated at a specific temperature for a set period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled specific ligand.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with cold buffer to remove any unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Measurement)

Objective: To determine the functional activity of this compound at the 5-HT₄ receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

1. Cell Culture and Treatment:

-

Cells expressing the 5-HT₄ receptor are cultured in appropriate media.

-

The cells are then treated with varying concentrations of this compound.

2. Measurement of Second Messenger Levels (cAMP):

-

Since the 5-HT₄ receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

-

After incubation with the test compound, the cells are lysed.

-

The concentration of cAMP in the cell lysate is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

3. Data Analysis:

-

The dose-response curve for cAMP production is plotted.

-

The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the maximal effect (Emax) are determined from this curve.

-

By comparing the Emax of this compound to that of a full agonist (like serotonin), its partial agonist activity can be quantified.

Mandatory Visualizations

5-HT₄ Receptor Signaling Pathway

Caption: 5-HT₄ Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity and Selectivity

Caption: Experimental Workflow.

References

An In-depth Technical Guide to RS 67506 Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 67506 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development. The guide also elucidates the primary signaling pathways activated by this compound and outlines a typical experimental workflow for its characterization.

Chemical Structure and Physicochemical Properties

This compound is chemically known as N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide hydrochloride.[1] Its structure is characterized by a substituted benzoylpropanone moiety linked to a piperidine ring, which in turn is connected to a methanesulfonamide group via an ethyl chain.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride[1] |

| CAS Number | 168986-61-6[1][2] |

| Molecular Formula | C₁₈H₂₉Cl₂N₃O₄S[1] |

| Molecular Weight | 454.4 g/mol [1] |

| SMILES | COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N.Cl[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Solubility | Soluble to 80 mM in water | [2][3] |

| Storage | Store at room temperature | [2] |

| Physical Appearance | Solid (form not specified in results) | |

| Melting Point | Not specified in search results | |

| pKa | Not specified in search results |

Pharmacological Properties

RS 67506 is a potent and selective partial agonist for the 5-HT4 receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies.

Table 3: Pharmacological Data for this compound

| Parameter | Species/Tissue | Value | Reference |

| pKi (5-HT4 Receptor) | Guinea pig striatum | 8.8 | [2] |

| pEC50 (Functional Assay) | Guinea pig oesophagus | 8.6 | |

| Intrinsic Activity (vs. 5-HT) | Guinea pig oesophagus | 0.6 | [2] |

| Selectivity | Low affinity (pKi < 6.0) for 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, D1, D2, and M1-3 receptors | [2] | |

| In Vivo ED50 (Heart Rate Increase) | Anesthetized micropig | 5.4 µg/kg (i.v.) |

Signaling Pathways

Activation of the 5-HT4 receptor by this compound initiates intracellular signaling cascades primarily through the Gαs protein, and also via a G-protein independent pathway involving Src kinase.

Gαs-Mediated Signaling Pathway

The canonical signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.

G-Protein Independent Src Signaling Pathway

In addition to the classical G-protein pathway, the 5-HT4 receptor can also signal independently of G-proteins by directly activating the tyrosine kinase Src. This activation can lead to the stimulation of the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in processes such as synaptic plasticity and memory.

Experimental Protocols

Radioligand Binding Assay for 5-HT4 Receptors

This protocol describes the determination of the binding affinity of this compound for the 5-HT4 receptor using [³H]-GR113808 as the radioligand.

4.1.1. Materials

-

Guinea pig striatum

-

[³H]-GR113808 (specific activity ~80 Ci/mmol)

-

This compound

-

5-HT (for non-specific binding determination)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Scintillation counter

4.1.2. Membrane Preparation

-

Dissect guinea pig striata on ice.

-

Homogenize the tissue in 20 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

4.1.3. Binding Assay

-

In a 96-well plate, add in triplicate:

-

50 µL of binding buffer (for total binding)

-

50 µL of 10 µM 5-HT (for non-specific binding)

-

50 µL of varying concentrations of this compound (for competition binding)

-

-

Add 50 µL of [³H]-GR113808 to all wells (final concentration ~0.2 nM).

-

Add 100 µL of the membrane preparation to all wells.

-

Incubate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

4.1.4. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Isolated Guinea Pig Esophagus Functional Assay

This protocol details the assessment of the functional activity of this compound as a partial agonist at the 5-HT4 receptor.

4.2.1. Materials

-

Male guinea pig

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Carbachol

-

This compound

-

Organ bath with an isometric transducer

-

Data acquisition system

4.2.2. Tissue Preparation

-

Euthanize a male guinea pig by a humane method.

-

Isolate the esophagus and place it in Krebs-Henseleit solution bubbled with 95% O₂ / 5% CO₂.

-

Remove the surrounding connective tissue and cut the esophagus into rings of 2-3 mm in width.

-

Suspend the rings in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

4.2.3. Experimental Procedure

-

Pre-contract the esophageal rings with a submaximal concentration of carbachol (e.g., 1 µM).

-

Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxant responses until a maximal effect is achieved.

-

Wash the tissue and allow it to return to baseline before the next concentration-response curve.

4.2.4. Data Analysis

-

Express the relaxant responses as a percentage of the maximal relaxation induced by a reference full agonist (e.g., 5-HT) or as a percentage of the pre-contraction induced by carbachol.

-

Plot the percentage of relaxation against the logarithm of the agonist concentration.

-

Determine the pEC50 (-log EC50) and the maximal effect (Emax) from the resulting sigmoidal curve.

-

The intrinsic activity is calculated as the ratio of the Emax of RS 67506 to the Emax of a full agonist.

In Vivo Heart Rate Measurement in Anesthetized Micropigs

This protocol outlines the procedure for evaluating the in vivo effect of this compound on heart rate in anesthetized micropigs.

4.3.1. Materials

-

Micropigs

-

Anesthetic agents (e.g., ketamine, xylazine, isoflurane)

-

Intravenous catheter

-

ECG monitoring system

-

This compound solution for injection

4.3.2. Experimental Procedure

-

Anesthetize the micropig using a suitable protocol (e.g., induction with ketamine/xylazine and maintenance with isoflurane).

-

Place an intravenous catheter in a suitable vein (e.g., ear vein) for drug administration.

-

Attach ECG electrodes to monitor the heart rate continuously.

-

Allow the animal to stabilize for a period after anesthesia induction.

-

Administer a bolus intravenous injection of vehicle (saline) and record the baseline heart rate.

-

Administer cumulative intravenous doses of this compound.

-

Record the heart rate continuously for a defined period after each dose.

4.3.3. Data Analysis

-

Calculate the change in heart rate from the baseline for each dose of this compound.

-

Plot the change in heart rate against the logarithm of the dose.

-

Determine the ED50 value, which is the dose that produces 50% of the maximal increase in heart rate.

Synthesis

A plausible synthetic route for this compound, based on the synthesis of structurally related compounds, would likely involve the following key steps:

-

Synthesis of the 4-amino-5-chloro-2-methoxypropiophenone core: This could be achieved through a Friedel-Crafts acylation of a suitably protected 4-chloro-3-methoxyaniline with 3-chloropropionyl chloride, followed by deprotection.

-

Synthesis of the N-(2-aminoethyl)methanesulfonamide side chain: This can be prepared by reacting ethylenediamine with methanesulfonyl chloride.

-

Coupling of the piperidine ring: The propiophenone core can be reacted with 4-piperidone via a Mannich-type reaction to introduce the piperidin-4-yl-propan-1-one moiety.

-

Alkylation of the piperidine nitrogen: The piperidine nitrogen is then alkylated with the N-(2-aminoethyl)methanesulfonamide side chain, likely via a reductive amination or direct alkylation with a suitable leaving group.

-

Formation of the hydrochloride salt: The final free base is treated with hydrochloric acid to yield the hydrochloride salt.

Experimental Workflow

The characterization of a novel compound like this compound typically follows a structured workflow to systematically evaluate its properties.

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT4 receptor. Its high potency and selectivity make it suitable for a range of in vitro and in vivo investigations into the physiological and pathophysiological roles of this receptor. The detailed protocols and pathway diagrams provided in this guide are intended to support and facilitate future research in this area.

References

An In-depth Technical Guide to the Discovery and Synthesis of RS 67506 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 67506 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. This document provides a comprehensive overview of its discovery, pharmacological properties, and the signaling pathways it modulates. While a detailed, publicly available synthesis protocol remains proprietary, this guide summarizes the key quantitative data, outlines the fundamental experimental protocols used in its characterization, and presents visual diagrams of its mechanism of action and experimental evaluation.

Introduction

The 5-HT4 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract and the central nervous system.[1] Its activation is implicated in a range of physiological processes, including gastrointestinal motility and cognitive function.[1][2] Consequently, the development of selective 5-HT4 receptor agonists has been a significant area of research for therapeutic applications in disorders such as chronic constipation and Alzheimer's disease.[1][2] RS 67506 emerged from these efforts as a compound with high affinity and selectivity for the 5-HT4 receptor, acting as a partial agonist.[3][4]

Discovery and Pharmacological Profile

RS 67506, with the chemical name 1-(4-amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylamino)ethyl-4-piperidinyl]-1-propanone hydrochloride, was identified as a potent and selective 5-HT4 receptor partial agonist.[4][5] Its hydrochloride salt is a water-soluble solid.[3]

Quantitative Pharmacological Data

The pharmacological characteristics of RS 67506 have been determined through various in vitro and in vivo studies. Key quantitative data are summarized in the tables below.

Table 1: Receptor Binding Affinity of RS 67506

| Receptor | Preparation | Radioligand | pKi | Reference |

| 5-HT4 | Guinea Pig Striatum | [3H]-GR 113808 | 8.8 | [4] |

| 5-HT1A | - | - | < 6.0 | [3][4] |

| 5-HT1D | - | - | < 6.0 | [3][4] |

| 5-HT2A | - | - | < 6.0 | [3][4] |

| 5-HT2C | - | - | < 6.0 | [3][4] |

| Dopamine D1 | - | - | < 6.0 | [3][4] |

| Dopamine D2 | - | - | < 6.0 | [3][4] |

| Muscarinic M1-M3 | - | - | < 6.0 | [3][4] |

| Sigma 1 | - | - | 7.9 | [4] |

| Sigma 2 | - | - | 7.3 | [4] |

Table 2: In Vitro Functional Activity of RS 67506

| Assay | Tissue/Cell Line | Parameter | Value | Reference |

| Relaxation of precontracted oesophagus | Rat Oesophagus | pEC50 | 8.6 | [4] |

| Relaxation of precontracted oesophagus | Rat Oesophagus | Intrinsic Activity (vs. 5-HT) | 0.6 | [3][4] |

| Antagonism by GR 113808 (10 nM) | Rat Oesophagus | pKB | 9.0 | [4] |

Table 3: In Vivo Activity of RS 67506

| Model | Species | Parameter | ED50 | Reference |

| Increase in heart rate | Anaesthetized Micropig | - | 5.4 µg/kg, i.v. | [4] |

| Enhancement of lower intestinal propulsion | Mouse | - | - | [6] |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary. However, based on its chemical structure, a plausible synthetic approach would involve the multi-step synthesis of the two key fragments: the 1-(4-amino-5-chloro-2-methoxyphenyl)propanone moiety and the 1-(2-methylsulfonylamino)ethyl-4-piperidinyl moiety, followed by their coupling. The final step would involve the formation of the hydrochloride salt.

Experimental Protocols

The following are generalized protocols based on the available literature for the characterization of RS 67506.

Radioligand Binding Assay

This assay is used to determine the binding affinity of RS 67506 for the 5-HT4 receptor.

-

Tissue Preparation: A homogenate of guinea pig striatum, a brain region with high 5-HT4 receptor density, is prepared.

-

Incubation: The tissue homogenate is incubated with a known concentration of the radiolabeled 5-HT4 receptor antagonist, [3H]-GR 113808, and varying concentrations of the test compound (RS 67506).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the tissue is measured using liquid scintillation counting.

-

Data Analysis: The concentration of RS 67506 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Rat Oesophagus Relaxation

This assay assesses the functional activity of RS 67506 as a 5-HT4 receptor agonist.

-

Tissue Preparation: A segment of the rat oesophagus is isolated and mounted in an organ bath containing a physiological salt solution and gassed with 95% O2 / 5% CO2.

-

Contraction: The tissue is pre-contracted with carbachol.

-

Compound Addition: Cumulative concentrations of RS 67506 are added to the organ bath.

-

Measurement: The relaxation of the oesophageal muscle is measured isometrically.

-

Data Analysis: The concentration of RS 67506 that produces 50% of the maximal relaxation (EC50) is calculated. The intrinsic activity is determined by comparing the maximal response of RS 67506 to that of the full agonist, 5-HT.

In Vivo Assay: Micropig Tachycardia

This in vivo model is used to evaluate the systemic effects of RS 67506.

-

Animal Preparation: Micropigs are anesthetized, and catheters are inserted for drug administration and blood pressure/heart rate monitoring.

-

Drug Administration: RS 67506 is administered intravenously at increasing doses.

-

Measurement: Heart rate and other cardiovascular parameters are continuously recorded.

-

Data Analysis: The dose of RS 67506 that produces a 50% of the maximal increase in heart rate (ED50) is determined.

Signaling Pathways

Activation of the 5-HT4 receptor by RS 67506 initiates intracellular signaling cascades. The primary pathway involves the coupling of the receptor to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.

Caption: 5-HT4 Receptor Signaling Pathway.

Experimental Workflow

The characterization of a novel compound like RS 67506 typically follows a structured workflow, from initial screening to in vivo evaluation.

Caption: General Experimental Workflow.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the 5-HT4 receptor. Its high potency and selectivity as a partial agonist have been well-characterized through a series of in vitro and in vivo studies. While the specific details of its synthesis are not in the public domain, the pharmacological data and experimental methodologies outlined in this guide provide a solid foundation for researchers in the field of drug discovery and development. Further investigation into its therapeutic potential is warranted.

References

- 1. scielo.br [scielo.br]

- 2. The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents [patents.google.com]

- 6. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Physiological Role of 5-HT4 Receptors with RS 67506: A Technical Guide

Introduction

The 5-hydroxytryptamine-4 (5-HT4) receptor, a member of the G-protein-coupled receptor (GPCR) family, is a key modulator of serotonergic neurotransmission.[1][2] Predominantly coupled to the Gαs protein, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3][4] Beyond this canonical pathway, the 5-HT4 receptor can also engage in G-protein-independent signaling, notably through the activation of Src tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway.[2][5][6]

These receptors are widely distributed throughout the central nervous system—with high expression in the hippocampus, striatum, and prefrontal cortex—and in peripheral tissues, including the gastrointestinal tract, heart, urinary bladder, and adrenal glands.[1][5] This broad distribution underscores their involvement in a diverse range of physiological processes, from cognition and mood regulation to gastrointestinal motility.[2][4] Dysregulation of 5-HT4 receptor signaling has been implicated in neuropsychiatric conditions like depression and Alzheimer's disease.[3]

RS 67506 is a potent and selective partial agonist for the 5-HT4 receptor, making it an invaluable pharmacological tool for elucidating the receptor's physiological functions.[7] This guide provides an in-depth overview of the 5-HT4 receptor's role as investigated with RS 67506, detailing its pharmacological profile, signaling mechanisms, and the experimental protocols used for its characterization.

Pharmacological Profile of RS 67506

RS 67506 demonstrates high affinity and selectivity for the 5-HT4 receptor. Its partial agonist activity allows for the stimulation of the receptor without inducing the maximal response, which is crucial for avoiding receptor desensitization and potential side effects in therapeutic applications.

Table 1: Binding Affinity and Selectivity of RS 67506

| Receptor/Site | Tissue Source | pKi (negative log of inhibition constant) | Reference |

|---|---|---|---|

| 5-HT4 | Guinea Pig Striatum | 8.8 | [8] |

| 5-HT1A | - | < 6.0 | |

| 5-HT1D | - | < 6.0 | |

| 5-HT2A | - | < 6.0 | |

| 5-HT2C | - | < 6.0 | |

| Dopamine D1 | - | < 6.0 | |

| Dopamine D2 | - | < 6.0 |

| Muscarinic M1-M3 | - | < 6.0 | |

Note: A higher pKi value indicates stronger binding affinity. The significantly higher pKi for the 5-HT4 receptor compared to other receptors highlights the selectivity of RS 67506.

Signaling Pathways Activated by 5-HT4 Receptors

Activation of the 5-HT4 receptor by an agonist like RS 67506 initiates two primary signaling cascades within the cell.

Gαs-cAMP Dependent Pathway (Canonical)

This is the major signaling pathway for 5-HT4 receptors.[5] Agonist binding triggers a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to synthesize cAMP from ATP.[3][4] The second messenger cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, to modulate cellular function.[3]

G-Protein Independent Src/ERK Pathway (Non-Canonical)

The 5-HT4 receptor can also signal independently of G-proteins.[5] Upon agonist binding, the receptor can directly activate the non-receptor tyrosine kinase Src.[2][6] Activated Src then initiates a phosphorylation cascade that results in the activation of the Extracellular signal-Regulated Kinase (ERK).[2][6] This pathway plays a significant role in neuronal plasticity, learning, and memory.[2][6]

Physiological Roles and In Vivo Effects of RS 67506

The use of RS 67506 in various models has been instrumental in defining the physiological significance of 5-HT4 receptor activation.

Table 2: Summary of In Vivo Effects of RS 67506

| System | Model | Observed Effect | Potential Therapeutic Application | Reference |

|---|---|---|---|---|

| Gastrointestinal | Mice | Shortened whole gut transit time; enhanced lower intestinal propulsion. | Constipation, Irritable Bowel Syndrome (IBS) | [7][9] |

| Central Nervous | Rodents | Rapid antidepressant and anxiolytic-like effects in behavioral paradigms. | Depression, Anxiety Disorders | [2] |

| Central Nervous | Rodents | Pro-cognitive effects in learning and memory tasks. | Cognitive deficits, Alzheimer's Disease | [2][4] |

| Cardiovascular | - | Positive inotropy and tachycardia (increased heart rate). | (Potential for cardiac side effects) | [1] |

| Endocrine | - | Stimulates release of cortisol, corticosterone, and aldosterone from the adrenal gland. | - | [1] |

| Urinary | - | Modulates cholinergic/purinergic transmission in the bladder. | Urinary incontinence |[1] |

Detailed Experimental Protocols

The characterization of RS 67506 and its interaction with the 5-HT4 receptor relies on a suite of established in vitro and in vivo assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of RS 67506 for the 5-HT4 receptor.

Methodology:

-

Membrane Preparation: Homogenize tissue known to express 5-HT4 receptors (e.g., guinea pig striatum) in a cold buffer. Centrifuge the homogenate to pellet the membranes and wash multiple times to remove endogenous ligands.

-

Assay Incubation: Incubate the prepared membranes with a constant concentration of a radiolabeled 5-HT4 antagonist (e.g., [3H]GR113808) and varying concentrations of the unlabeled competitor drug (RS 67506).

-

Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of RS 67506. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50 (concentration of drug that inhibits 50% of specific binding) and subsequently the Ki value.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of RS 67506 as a 5-HT4 receptor agonist.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Agonist Stimulation: Add varying concentrations of RS 67506 to the cells and incubate for a defined period to stimulate cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Plot the cAMP concentration against the log concentration of RS 67506. Use a sigmoidal dose-response curve fit to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response).

In Vivo Whole Gut Transit Time Assay

Objective: To assess the prokinetic effect of RS 67506 on gastrointestinal motility in a living animal.[7]

Methodology:

-

Animal Preparation: Fast mice overnight but allow free access to water.

-

Drug Administration: Administer RS 67506 or vehicle control via a suitable route (e.g., intraperitoneal injection or oral gavage).

-

Marker Administration: After a set pre-treatment time, administer a non-absorbable colored marker (e.g., carmine red or charcoal meal) orally to each mouse.

-

Observation: House the mice in individual cages with white paper lining and monitor for the first appearance of the colored marker in the feces.

-

Data Collection: Record the time elapsed between the administration of the marker and its first appearance in the feces. This is the whole gut transit time.

-

Data Analysis: Compare the mean transit time between the RS 67506-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in transit time indicates a prokinetic effect.[7][9]

References

- 1. Peripheral 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The selective 5-hydroxytryptamine (5-HT)4-receptor agonist RS67506 enhances lower intestinal propulsion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to RS 67506 Hydrochloride

CAS Number: 168986-61-6

Authored for: Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

RS 67506 hydrochloride is a potent and selective partial agonist for the 5-hydroxytryptamine receptor 4 (5-HT4). This document provides a comprehensive technical overview of its pharmacological properties, including its binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key assays and a schematic of the 5-HT4 receptor signaling pathway are presented to support further research and development efforts. All quantitative data has been summarized in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound, with the chemical name N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide hydrochloride, is a well-characterized small molecule.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 168986-61-6 | [1][2] |

| Molecular Formula | C18H29Cl2N3O4S | [1] |

| Molecular Weight | 454.41 g/mol | [1][3] |

| IUPAC Name | N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride | [1] |

| Solubility | Soluble to 80 mM in water | [3] |

| Storage | Store at room temperature | [3] |

Pharmacological Profile

RS 67506 is distinguished by its high affinity and selectivity for the 5-HT4 receptor, where it acts as a partial agonist.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of RS 67506 for the 5-HT4 receptor and a panel of other neurotransmitter receptors. The compound demonstrates a high affinity for the 5-HT4 receptor, with a pKi of 8.8 in guinea pig striatum.[2][3][4] Its affinity for other receptors, including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, dopamine D1 and D2, and muscarinic M1-M3 receptors, is significantly lower (pKi < 6.0).[3] Notably, RS 67506 also exhibits affinity for sigma 1 and sigma 2 binding sites.[4]

| Receptor/Site | Tissue | Radioligand | pKi | Reference |

| 5-HT4 | Guinea Pig Striatum | [3H]-GR 113808 | 8.8 | [4] |

| 5-HT1A | - | - | < 6.0 | [4] |

| 5-HT1D | - | - | < 6.0 | [4] |

| 5-HT2A | - | - | < 6.0 | [4] |

| 5-HT2C | - | - | < 6.0 | [4] |

| Dopamine D1 | - | - | < 6.0 | [4] |

| Dopamine D2 | - | - | < 6.0 | [4] |

| Muscarinic M1-M3 | - | - | < 6.0 | [4] |

| Sigma 1 | - | - | 7.9 | [4] |

| Sigma 2 | - | - | 7.3 | [4] |

In Vitro Functional Activity

The functional activity of RS 67506 as a 5-HT4 receptor partial agonist has been characterized in the carbachol-precontracted rat esophagus model. In this assay, RS 67506 elicits a potent relaxant response.[4][5]

| Assay | Tissue | Parameter | Value | Reference |

| Functional Agonism | Carbachol-precontracted Rat Esophagus | pEC50 | 8.6 | [4] |

| Intrinsic Activity (vs. 5-HT) | 0.6 | [3][4] | ||

| Antagonism of Response | Carbachol-precontracted Rat Esophagus | Antagonist | GR 11308 (10 nM) | [4] |

| Apparent Affinity (pKB) | 9.0 | [4][5] |

In Vivo Efficacy

In vivo studies have demonstrated the physiological effects of RS 67506, consistent with its 5-HT4 receptor agonism. These include cardiovascular and gastrointestinal effects.

| Species | Model | Effect | ED50 | Max Effect | Reference |

| Anesthetized Micropig | Heart Rate | Tachycardia | 5.4 µg/kg, i.v. | 47 beats/min increase | [4][5] |

| Mouse | Gastrointestinal Motility | Shortened whole gut transit time | Not Reported | Not Reported | [6] |

| Rat | Spatial Learning and Memory | No effect | Up to 1000 µg/kg, i.p. | - | [5] |

Of note, in a rat model of spatial learning and memory, RS 67506 did not show an effect, which may suggest limited central nervous system penetration compared to other 5-HT4 agonists.[5]

Signaling Pathway

RS 67506 exerts its effects by activating the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade, primarily through the adenylyl cyclase pathway.

Caption: 5-HT4 Receptor Signaling Pathway Activated by RS 67506.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of RS 67506.

In Vitro: Rat Esophagus Relaxation Assay

This assay assesses the functional potency and efficacy of 5-HT4 receptor agonists.

Objective: To determine the pEC50 and intrinsic activity of RS 67506 in inducing relaxation of pre-contracted rat esophageal tissue.

Materials:

-

Male Wistar rats

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Carbachol

-

This compound

-

5-Hydroxytryptamine (5-HT)

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize male Wistar rats and dissect the esophagus.

-

Prepare the tunica muscularis mucosae as a strip and mount it in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate under a resting tension of approximately 1g for at least 60 minutes.

-

Induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM).

-

Once the contraction is stable, add cumulative concentrations of RS 67506 to the organ bath.

-

Record the relaxation response as a percentage of the carbachol-induced tone.

-

For comparison, generate a concentration-response curve for the full agonist, 5-HT.

-

Calculate the pEC50 and intrinsic activity of RS 67506 relative to the maximal relaxation induced by 5-HT.

Caption: Workflow for the Rat Esophagus Relaxation Assay.

In Vivo: Murine Gastrointestinal Motility Assay

This assay evaluates the prokinetic effects of compounds by measuring the transit of a non-absorbable marker through the gastrointestinal tract.

Objective: To assess the effect of RS 67506 on whole gut transit time in mice.

Materials:

-

Male ICR mice

-

Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

-

This compound

-

Vehicle control

-

Oral gavage needles

Procedure:

-

Fast mice for approximately 18 hours with free access to water.

-

Administer RS 67506 or vehicle control via the desired route (e.g., intraperitoneal or oral gavage).

-

At a predetermined time after compound administration (e.g., 30 minutes), administer a charcoal meal orally (e.g., 0.1 mL/10 g body weight).

-

After a set period (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.

-

Dissect the entire gastrointestinal tract from the pyloric sphincter to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Express the gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed.

-

Compare the transit distance in the RS 67506-treated group to the vehicle-treated group.

Caption: Workflow for the Murine Gastrointestinal Motility Assay.

Summary and Future Directions

This compound is a valuable research tool for investigating the physiological roles of the 5-HT4 receptor. Its high potency and selectivity make it a suitable pharmacological probe for both in vitro and in vivo studies. The data presented in this guide highlight its partial agonist activity and its effects on cardiovascular and gastrointestinal function.

Further research is warranted to fully elucidate the pharmacokinetic profile of RS 67506, including its absorption, distribution, metabolism, and excretion (ADME) properties. In particular, a more detailed understanding of its ability to cross the blood-brain barrier would be beneficial for interpreting its effects in central nervous system models. While a detailed synthesis protocol is not publicly available, the chemical structure is known, allowing for potential custom synthesis. The comprehensive data and protocols provided herein serve as a solid foundation for researchers and drug developers working with this important 5-HT4 receptor agonist.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. An improved in vitro bioassay for the study of 5-HT(4) receptors in the human isolated large intestinal circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Deep Dive: Unraveling the Intrinsic Activity of RS 67506 Hydrochloride in Comparison to Serotonin

For Immediate Release

This technical guide provides an in-depth analysis of the intrinsic activity of RS 67506 hydrochloride, a potent and selective 5-HT4 receptor partial agonist, benchmarked against the endogenous ligand, serotonin. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel therapeutics.

Executive Summary

This compound has been characterized as a high-affinity partial agonist at the 5-HT4 receptor. Quantitative data reveals that while it possesses high potency, its maximal effect is lower than that of the full agonist, serotonin. This guide will dissect the quantitative pharmacology of RS 67506, detail the experimental protocols for assessing its activity, and visualize the intricate signaling pathways it modulates.

Quantitative Pharmacological Profile

The intrinsic activity of a ligand describes its ability to elicit a functional response upon binding to a receptor. For RS 67506, this has been quantified in direct comparison to serotonin, the natural full agonist of the 5-HT4 receptor. The key parameters are summarized below.

| Compound | pKi (Guinea Pig Striatum) | pEC50 (Rat Oesophagus) | Intrinsic Activity (vs. Serotonin) |

| This compound | 8.8[1] | 8.6[1] | 0.6[1] |

| Serotonin (5-HT) | - | - | 1.0 (by definition) |

Table 1: Quantitative Comparison of this compound and Serotonin at the 5-HT4 Receptor. Data from Eglen et al., 1995.

The pKi value indicates a high binding affinity of RS 67506 for the 5-HT4 receptor. The pEC50 value demonstrates its high potency in a functional assay. The intrinsic activity of 0.6 classifies RS 67506 as a partial agonist, capable of producing a response that is 60% of the maximum response achievable by serotonin in the same system[1].

Signaling Pathways